molecular formula C8H6BrNS B13029452 4-Bromo-3-methylbenzo[d]isothiazole

4-Bromo-3-methylbenzo[d]isothiazole

Cat. No.: B13029452
M. Wt: 228.11 g/mol
InChI Key: QHCWWPHQHUFKBJ-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzo[d]isothiazole is a heterocyclic compound that features a benzene ring fused to an isothiazole ring. The presence of a bromine atom at the 4-position and a methyl group at the 3-position of the benzene ring makes this compound unique. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methylbenzo[d]isothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-3-methylphenyl isothiocyanate with a suitable base, leading to the formation of the isothiazole ring. The reaction conditions often involve the use of solvents like dichloromethane or toluene and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methylbenzo[d]isothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The isothiazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Scientific Research Applications

4-Bromo-3-methylbenzo[d]isothiazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds, useful in material science and catalysis.

    Biology: The compound is studied for its potential antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Its derivatives are explored for therapeutic applications, including as inhibitors of specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylbenzo[d]isothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The isothiazole ring’s electronic properties play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

    4-Bromo-3-methylisothiazole: Similar structure but lacks the benzene ring.

    3-Methylbenzo[d]isothiazole: Lacks the bromine atom.

    4-Bromo-2-methylbenzo[d]isothiazole: Bromine and methyl groups are positioned differently.

Uniqueness: 4-Bromo-3-methylbenzo[d]isothiazole’s unique combination of substituents (bromine and methyl groups) and the fused benzene-isothiazole ring system confer distinct chemical and biological properties

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

4-bromo-3-methyl-1,2-benzothiazole

InChI

InChI=1S/C8H6BrNS/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3

InChI Key

QHCWWPHQHUFKBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=C1C(=CC=C2)Br

Origin of Product

United States

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